Isbogrel - 89667-40-3

Isbogrel

Catalog Number: EVT-272145
CAS Number: 89667-40-3
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isbogrel, chemically known as (E)-3-[2-[(4-chlorophenyl)methyl]-4,5-dihydro-4-oxo-1H-imidazol-1-yl]-1-(4-methoxyphenyl)-2-propen -1-ol, [] is a potent and selective thromboxane A2 (TXA2) synthase inhibitor. [, , ] It belongs to the class of organic compounds known as imidazoles, specifically 4,5-dihydroimidazoles. [] Isbogrel has been a subject of significant interest in scientific research, particularly in the fields of cardiovascular pharmacology and biochemistry, due to its role in inhibiting the formation of TXA2. [, , , , ]

KW-3635

Compound Description: KW-3635 (sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepine-2-carboxylate monohydrate, CAS 127166-41-0) is a novel thromboxane A2 (TxA2) receptor antagonist. []

Relevance: KW-3635 is being investigated for its potential in treating ischemic heart disease. While both KW-3635 and Isbogrel exhibit anti-platelet activity, KW-3635 functions as a TxA2 receptor antagonist, [] whereas Isbogrel acts as a thromboxane A2 synthase inhibitor. [] This difference in their mechanism of action suggests distinct approaches to modulating platelet function.

Daltroban

Compound Description: Daltroban is a thromboxane A2 receptor antagonist. []

Ticlopidine

Compound Description: Ticlopidine is an antiplatelet drug that functions by inhibiting the ADP receptor on platelets. [, ]

Ozagrel

Compound Description: Ozagrel is a thromboxane A2 synthase inhibitor. [, ]

Warfarin

Compound Description: Warfarin is an anticoagulant that inhibits vitamin K epoxide reductase, thereby reducing the synthesis of active clotting factors. []

Relevance: Though both Warfarin and Isbogrel affect the coagulation cascade, they do so through different mechanisms and at different points. Warfarin acts by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of active clotting factors. [] In contrast, Isbogrel targets thromboxane A2 synthase, inhibiting platelet aggregation. [] This distinction highlights their contrasting roles in managing thrombotic events.

Tissue-type Plasminogen Activator (TPA)

Compound Description: Tissue-type plasminogen activator (TPA) is a thrombolytic agent that catalyzes the conversion of plasminogen to plasmin, promoting fibrinolysis. []

Relevance: TPA and Isbogrel demonstrate a synergistic effect in prolonging bleeding time. [] While TPA acts as a thrombolytic agent by dissolving fibrin clots, Isbogrel inhibits platelet aggregation by targeting thromboxane A2 synthase. [, ] Their combined effect suggests a potential for enhanced antithrombotic therapy.

Urokinase (UK)

Compound Description: Urokinase (UK) is a thrombolytic agent that activates plasminogen to form plasmin, promoting the breakdown of fibrin clots. []

Relevance: Similar to TPA, Urokinase exhibits a synergistic effect with Isbogrel in prolonging bleeding time. [] While Urokinase directly targets fibrinolysis, Isbogrel inhibits platelet aggregation. [, ] This combined action suggests a potential for enhanced antithrombotic effects.

Aspirin

Compound Description: Aspirin is an antiplatelet drug that irreversibly inhibits cyclooxygenase-1 (COX-1), reducing the production of thromboxane A2. [, ]

CS-518 (RS-5186)

Compound Description: CS-518 (RS-5186; sodium 2-(1-imidazolylmethyl)-4,5-dihydrobenzo[b]thiophene-6-carboxylate, CAS 113817-57-5) is a new thromboxane (TX) synthetase inhibitor. []

Dazoxiben

Compound Description: Dazoxiben is a thromboxane synthase inhibitor. []

Relevance: Dazoxiben and Isbogrel belong to the same class of antiplatelet drugs, both acting as thromboxane synthase inhibitors. [] Researchers have explored linking Dazoxiben to thromboxane receptor antagonists, aiming to create dual-acting molecules with enhanced antithrombotic properties. []

ICI 192605

Compound Description: ICI 192605 is a thromboxane receptor antagonist belonging to the 1,3-dioxane series. []

Relevance: Unlike Isbogrel, which is a thromboxane synthase inhibitor, ICI 192605 acts as a thromboxane receptor antagonist. [] Researchers have investigated linking ICI 192605 with thromboxane synthase inhibitors, like Isbogrel, to develop dual-acting molecules potentially exhibiting enhanced antithrombotic effects. []

Source and Classification

Isbogrel is classified under the category of antiplatelet agents. These agents work by inhibiting platelet aggregation, thereby preventing clot formation. Isbogrel specifically acts as a dual inhibitor of the enzymes cyclooxygenase and phosphodiesterase, which play significant roles in platelet activation and aggregation processes. This dual action distinguishes Isbogrel from other antiplatelet medications, enhancing its efficacy in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Isbogrel involves several key steps that utilize organic chemistry techniques. The process typically begins with the preparation of a precursor compound, which undergoes various chemical transformations including:

  1. Formation of key intermediates: This may involve reactions such as alkylation or acylation to introduce necessary functional groups.
  2. Cyclization reactions: These are critical for establishing the core structure of Isbogrel, often involving cyclization under acidic or basic conditions to form cyclic structures.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The specific reaction pathways and conditions can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Isbogrel has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties. The molecular formula is typically represented as C15H18N2O4C_{15}H_{18}N_2O_4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 290.31 g/mol.
  • Structural Features: The compound contains a combination of aromatic rings and aliphatic chains, which are essential for its interaction with biological targets.

The three-dimensional conformation of Isbogrel can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Isbogrel participates in various chemical reactions that are pivotal for its activity:

  1. Hydrolysis: In biological systems, Isbogrel may undergo hydrolysis, leading to the formation of active metabolites that exert therapeutic effects.
  2. Oxidation-Reduction Reactions: These reactions are essential for modulating the activity of Isbogrel within the body, influencing its efficacy as an antiplatelet agent.
  3. Enzymatic Reactions: As an antiplatelet drug, Isbogrel interacts with enzymes such as cyclooxygenase and phosphodiesterase, inhibiting their activity and thereby preventing platelet aggregation.

These reactions highlight the importance of understanding Isbogrel's chemical behavior in both synthetic processes and biological applications.

Mechanism of Action

Process and Data

The mechanism of action of Isbogrel involves its dual inhibition of cyclooxygenase and phosphodiesterase enzymes:

  1. Inhibition of Cyclooxygenase: By blocking this enzyme, Isbogrel reduces the production of thromboxane A2, a potent promoter of platelet aggregation.
  2. Inhibition of Phosphodiesterase: This action increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to decreased platelet activation.

This dual mechanism allows Isbogrel to effectively prevent thrombus formation, making it a promising candidate for managing cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isbogrel exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 120-125 °C, indicating its thermal stability.

These properties are critical for determining the formulation strategies used in pharmaceutical applications.

Applications

Scientific Uses

Isbogrel's primary application lies within cardiovascular medicine as an antiplatelet agent. Its potential uses include:

  • Prevention of Cardiovascular Events: As an antiplatelet drug, Isbogrel can be used to reduce the risk of heart attacks and strokes in at-risk populations.
  • Post-Surgical Care: It may be administered to patients undergoing procedures like angioplasty or stent placement to prevent thrombus formation.
  • Research Applications: Investigations into Isbogrel's efficacy compared to existing therapies could provide valuable insights into optimizing treatment protocols for cardiovascular diseases.
Historical Context and Ethnopharmacological Foundations

Evolutionary Significance of Plantago ovata in Traditional Medicine Systems

Plantago ovata (commonly known as blond plantain or isabgol) has evolved as a cornerstone therapeutic agent across multiple traditional medicine systems over millennia. In South Asian medical traditions, its use dates back over 2,500 years, where it occupied a central position in Ayurveda as a cooling herb (Shitala Dravya) prescribed for gastrointestinal inflammation and imbalance correction. Ayurvedic texts systematically classified P. ovata according to the tridosha system, specifically targeting imbalances in Pitta dosha (governing metabolic functions) and Vata dosha (governing movement) through its unique capacity to normalize bowel functions while reducing inflammatory heat [10]. Concurrently, Unani medicine (the Greco-Arabic system) documented P. ovata seeds as Mulayyin-e-Medi (intestinal lubricant) and Muhallil-e-Waram (anti-inflammatory agent), employing it in compound formulations addressing gastrointestinal and urinary tract disorders [2] [10].

The geographical dissemination of P. ovata's therapeutic applications reveals remarkable intercultural convergence. Persian medical texts referenced in Tibb-e-Akbar described its mucilage as a demulcent powerhouse for soothing irritated mucosal membranes from the throat to the colon. European herbalism, particularly during the medieval period, adopted Plantago species (including P. ovata where available) as a wound consolidation agent and respiratory remedy, with documented use by monastic healers for pulmonary congestion and external ulcers. This cross-cultural validation established P. ovata as a pan-systemic therapeutic agent long before modern pharmacological analysis [3] [8]. Indigenous tribes in North America independently developed similar applications for native Plantago species, utilizing poultices for wound management and teas for gastrointestinal distress, demonstrating the convergent ethnomedical recognition of this genus's bioactive potential [3].

Table 1: Traditional Applications of Plantago ovata Across Medical Systems [3] [8] [10]

Medical SystemRegionPrimary ApplicationsPlant Part Used
AyurvedaIndian subcontinentDigestive regulation, inflammatory bowel conditions, cooling agentSeed husk, whole seeds
UnaniMiddle East, South AsiaGastrointestinal lubricant, diuretic, anti-inflammatory agentSeeds, leaves
Greco-RomanMediterraneanWound healing, respiratory congestion, digestive aidLeaves, seeds
Persian MedicinePersia, Central AsiaMucosal inflammation, urinary tract soothing, demulcentSeed husk
Indigenous AmericanNorth AmericaTopical wounds, gastrointestinal distress, anti-inflammatory poulticesLeaves, seeds

Documentation of Therapeutic Applications in Pre-Modern Pharmacopeias

The formal codification of P. ovata's medicinal properties occurred systematically within classical pharmacopeias. The Charaka Samhita (circa 300 BCE–200 CE), Ayurveda's foundational text, documented isabgol under the category of Bhedaniya (laxatives that act without causing purgation) and Sandhaniya (tissue-integrating substances). Detailed preparation methods described Swarasa (fresh juice), Kalka (paste), and Phanta (hot infusion) formulations targeting Atisara (diarrhea) and Grahani (irritable bowel-like conditions) [10]. Islamic medical encyclopedists during the Golden Age significantly expanded these applications. Ibn Sina (Avicenna) in the Canon of Medicine (1025 CE) prescribed P. ovata mucilage as a refrigerant dressing for burns and inflammatory swellings, while internally for intestinal heat dissipation and calculus prevention. His preparation specifications included precise soaking durations (4–6 hours) and water-to-seed ratios (10:1) to extract optimal mucilage viscosity [3] [7].

European Renaissance herbals integrated Plantago applications into formal materia medica. John Gerard's Herball (1597) detailed the use of Plantain water for bladder inflammations and as a vulnerary wash for ulcers. Nicholas Culpeper's Complete Herbal (1653) classified plantain under Venus-ruled herbs with specific indications for wound consolidation and bleeding control. These texts documented increasingly sophisticated preparations, including electuaries (honey-based mixtures) for pediatric diarrhea and conserves (sugar-preserved preparations) for chronic coughs. The standardization of plant part specificity emerged during this period, with pharmacopeial monographs distinguishing between seed husk (for internal demulcency) and leaf extracts (for external applications and respiratory conditions) [3].

Transition from Ethnobotanical Use to Modern Pharmacological Exploration

The 19th century witnessed the pivotal transition from traditional documentation to scientific validation of P. ovata. Early pharmacological studies (1870–1920) focused on its physicochemical properties, isolating the gel-forming polysaccharide fraction and characterizing its swelling index (40–100 times original volume) and water-holding capacity. This period established the mechanistic foundation for its laxative action through intestinal bulk formation and peristaltic stimulation [6]. The isolation era (1930–1970) identified key bioactive constituents beyond the fiber matrix: aucubin (an iridoid glycoside with demonstrated antimicrobial activity), catalpol, and phenylethanoid glycosides (including acteoside and plantamajoside) [1] [8]. These discoveries enabled structure-function analysis linking traditional applications to molecular interactions.

Contemporary research has employed multidisciplinary approaches to validate ethnopharmacological claims. A landmark randomized controlled trial (105 ulcerative colitis patients) demonstrated that P. ovata (20g/day) maintained remission comparably to low-dose mesalamine (1.5g/day), with relapse rates at 12 months of 30% versus 35% respectively. This provided clinical substantiation for its traditional use in inflammatory bowel conditions [1]. Advanced phytochemical fingerprinting has revealed that P. ovata's arabinoxylan polysaccharide backbone contains a heterogeneous branching pattern with β-(1→4)-D-xylopyranose chains substituted with α-L-arabinofuranose and α-D-glucuronic acid residues – structural features critical for both prebiotic fermentation and immunomodulatory signaling in the gut [3] [9]. Modern pharmacological reevaluation has expanded its applications beyond gastrointestinal health to metabolic regulation, with mechanistic studies confirming its ability to modulate glucose uptake through viscosity-mediated delayed gastric emptying and SCFA-mediated GLP-1 secretion [1] [9].

Table 2: Key Bioactive Compounds in Plantago ovata and Their Pharmacological Actions [1] [3] [6]

Bioactive CompoundChemical ClassTraditional Application BasisValidated Pharmacological Action
Arabinoxylan polysaccharidesHeteropolysaccharideIntestinal lubricant, stool-bulking agentPrebiotic fermentation to SCFAs, immunomodulation via TLR signaling
AucubinIridoid glycosideAnti-infective for gastrointestinal conditionsAntimicrobial against enteropathogens, cyclooxygenase inhibition
PlantamajosidePhenylethanoid glycosideAnti-inflammatory poulticesInhibition of NF-κB translocation, reduced pro-inflammatory cytokine production
CatalpolIridoid glycosideFebrifuge, detoxifying agentAntioxidant through Nrf2 pathway activation, anti-hyperglycemic activity
Oleanolic acidTriterpenoidWound consolidation, anti-ulcer agentAngiogenesis stimulation, collagen deposition enhancement

The genomics era has further revolutionized P. ovata research. Mutation breeding programs (e.g., CSIR-CIMAP in India) have developed high-yielding varieties (Niharika, Mayuri) with enhanced mucilage content through gamma irradiation-induced polyploidization. These cultivars demonstrate 45–60% higher polysaccharide yields compared to wild types, enabling standardized phytochemical production [9]. Contemporary network pharmacology approaches are mapping P. ovata's multi-target effects, revealing interactions with PPAR-γ (lipid metabolism), SGLT-1 (glucose absorption), and gut microbiota ecosystems (particularly Bifidobacterium and Lactobacillus enrichment). This systems biology perspective validates the holistic actions described in traditional systems while identifying novel therapeutic targets [5] [9]. The recent discovery of its renoprotective potential in 5/6 nephrectomy models through gut-kidney axis modulation illustrates how traditional applications continue to inspire modern pharmacological investigation [9].

Table 3: Evolution of Pharmacological Research on Plantago ovata [1] [3] [5]

Research EraPrimary FocusKey AdvancementsImpact on Ethnopharmacological Validation
Physicochemical Characterization (1870–1920)Material propertiesQuantification of swelling index, viscosity profilesMechanistic explanation of demulcent and bulk laxative actions
Bioactive Compound Isolation (1930–1970)Phytochemical isolationIdentification of iridoids, phenylethanoid glycosidesMolecular basis for anti-inflammatory and antimicrobial applications
Clinical Validation (1980–2010)Human efficacy trialsRCTs in ulcerative colitis, IBS, hypercholesterolemiaScientific substantiation of traditional gastrointestinal applications
Systems Pharmacology (2010–present)Multi-target mechanismsGut-microbiota modulation, immunometabolic effectsHolistic understanding of pan-systemic actions described traditionally

Compound Names Mentioned in Article:

  • Isbogrel
  • Aucubin
  • Catalpol
  • Plantamajoside
  • Oleanolic acid
  • Arabinoxylan polysaccharides
  • β-(1→4)-D-xylopyranose
  • α-L-arabinofuranose
  • α-D-glucuronic acid
  • Phenylethanoid glycosides
  • Acteoside
  • Iridoid glycosides
  • Triterpenoids

Properties

CAS Number

89667-40-3

Product Name

Isbogrel

IUPAC Name

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+

InChI Key

UWPBQLKEHGGKKD-GZTJUZNOSA-N

SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

7-phenyl-7-(3-pyridyl)-6-heptenoic acid
CV 4151
CV-4151
isbogrel

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.